4-(Octyloxy)phenyl 4-pentylbenzoate

Description

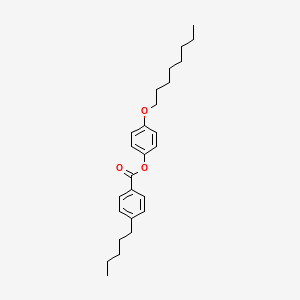

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-octoxyphenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-3-5-7-8-9-11-21-28-24-17-19-25(20-18-24)29-26(27)23-15-13-22(14-16-23)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWWXCLUKGZJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584792 | |

| Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50649-64-4 | |

| Record name | 4-(Octyloxy)phenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Engineering Strategies for Benzoate Mesogens

Advanced Esterification Approaches for 4-(Octyloxy)phenyl 4-pentylbenzoate Synthesis

The synthesis of this compound, a quintessential benzoate (B1203000) mesogen, primarily relies on esterification, the chemical reaction that forms an ester from a carboxylic acid and an alcohol. While classic Fischer-Speier esterification, using an acid catalyst, is a foundational method, more advanced approaches are often employed to enhance yield, purity, and reaction conditions, especially for complex or sensitive substrates.

One of the most effective and widely adopted methods is the Steglich esterification . This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The reaction proceeds under mild, typically room temperature, conditions. The mechanism involves the activation of the carboxylic acid (4-pentylbenzoic acid) by DCC to form a reactive O-acylisourea intermediate. DMAP, a highly effective acylation catalyst, then reacts with this intermediate to form a reactive amide that is readily attacked by the alcohol (4-(octyloxy)phenol) to yield the desired ester, this compound. A key advantage of the Steglich method is its ability to overcome the steric hindrance and acid lability that can be problematic in other esterification techniques.

Another powerful technique is the Yamaguchi esterification . This method is particularly useful for the synthesis of highly functionalized esters and macrolides. It involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride (B1165640). This highly reactive anhydride then reacts with the alcohol in the presence of a stoichiometric amount of DMAP to produce the ester. The Yamaguchi protocol is lauded for its high yields, mild reaction conditions, and short reaction times.

The synthesis of a related calamitic liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), showcases a practical application of these advanced methods. In its multi-step synthesis, DCC and DMAP were used to facilitate the final esterification step between 4-(4-n-dodecyloxybenzoyloxy)benzoic acid and 4-benzyloxyphenol.

Rational Design and Synthesis of Mesogenic Analogues

The mesomorphic properties of a liquid crystal, such as the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable, are intricately linked to its molecular structure. By systematically modifying the structure of a parent mesogen like this compound, researchers can fine-tune these properties for specific applications.

Influence of Alkyl Chain Length Variation on Mesophase Formation

Longer alkyl chains tend to promote the formation of more ordered smectic phases over the less ordered nematic phase. This is because the increased van der Waals interactions between the longer chains favor a layered arrangement of the molecules. For instance, in a series of ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates, shorter chain homologues (butyl to decyl) exhibited only a nematic phase, while the dodecyl derivative showed both smectic and nematic phases, and the tetradecyl and hexadecyl derivatives were purely smectogenic.

The table below illustrates the typical effect of increasing alkyl chain length on the transition temperatures of a hypothetical homologous series of 4-(alkyloxy)phenyl 4-pentylbenzoates.

| Alkyl Chain (n) | Melting Point (°C) | Smectic-Nematic/Isotropic (°C) | Nematic-Isotropic (°C) |

| 4 | 55 | - | 75 |

| 5 | 52 | - | 72 |

| 6 | 58 | 65 | 78 |

| 7 | 56 | 68 | 76 |

| 8 | 62 | 72 | 80 |

| 10 | 65 | 85 | - |

| 12 | 68 | 90 | - |

Substituent Effects on Thermal Stability and Mesophase Sequence (e.g., Halogenation, Alkoxy/Alkyl Groups)

The introduction of substituents onto the aromatic core of a benzoate mesogen can significantly alter its thermal stability and mesophase sequence. Lateral substituents, those attached to the sides of the molecular core, generally decrease the thermal stability of the mesophases. This is because they increase the width of the molecule, disrupting the parallel packing required for liquid crystalline ordering. For example, the introduction of a lateral methoxy (B1213986) group (-OCH3) can lower the clearing point and may even suppress mesophase formation altogether in shorter-chain homologues.

Conversely, terminal substituents have a more complex influence. The substitution of a terminal alkyl group with an alkoxy group of the same length

Mesophase Behavior and Phase Transition Dynamics

Comprehensive Mesophase Characterization

A full mesophase characterization requires techniques such as polarized optical microscopy (POM) to identify textures and X-ray diffraction (XRD) to determine the structural arrangement of the molecules. For 4-(Octyloxy)phenyl 4-pentylbenzoate, specific published studies providing this comprehensive characterization are not readily found.

Investigation of Phase Transition Thermodynamics and Kinetics

The thermodynamics and kinetics of phase transitions are crucial for understanding the stability and energy requirements of the different mesophases.

Induced and Reentrant Mesophases in Binary and Multicomponent Liquid Crystalline Systems

The mesomorphic behavior of this compound can be significantly altered when it is mixed with other liquid crystalline or even non-mesogenic compounds. Such binary or multicomponent systems can exhibit phases that are not present in the pure components, known as induced phases, or show the reappearance of a less ordered phase at a lower temperature, a phenomenon known as reentrancy.

The formation of an induced smectic A (SmA) phase is a well-documented phenomenon in binary liquid crystal mixtures. This occurs when the mixing of two compounds, neither of which may have a stable SmA phase, leads to the appearance of this layered structure over a certain range of compositions and temperatures. This induction is often driven by favorable intermolecular interactions between the dissimilar molecules.

For instance, mixing two different nematogenic compounds can stabilize a smectic A phase if their molecular structures are complementary. This can happen in mixtures of compounds with differing terminal alkyl chain lengths. The interdigitation or specific packing of these chains can enhance the layer formation necessary for a smectic phase. In some systems, the formation of an induced phase is attributed to charge transfer interactions between electron-donor and electron-acceptor molecules, which promotes the parallel molecular arrangement required for mesomorphism. mdpi.com The creation of a more ordered induced smectic phase from components that only exhibit a nematic phase is a key feature of many binary liquid crystal mixtures.

While specific data on induced phases for this compound was not available in the provided search results, the principles observed in similar systems are applicable. For example, studies on mixtures of 4-biphenyle-4'-alkyloxybenzenamine homologues show that blending components with different alkoxy chain lengths can enhance mesomorphic characteristics and lead to induced smectic phases. mdpi.com

Table 1: Examples of Induced Smectic Phases in Binary Mixtures This table is illustrative of the phenomenon of induced phases as specific data for the target compound was not found.

| Component A | Component B | Observed Induced Phase(s) | Reference |

|---|---|---|---|

| 4-biphenyle-4′-hexyloxybenzenamine (I6) | 4-biphenyle-4′-hexadecyloxybenzenamine (I16) | Smectic C (SmC) at specific compositions | mdpi.com |

| 4-biphenyle-4′-octyloxybenzenamine (I8) | 4-biphenyle-4′-hexadecyloxybenzenamine (I16) | Smectic C (SmC) across all compositions | mdpi.com |

| Non-mesogenic compound (DTAC) | Non-mesogenic compound (EG) | SmA, SmC, SmC*, SmE, SmB | electronicsandbooks.com |

Reentrant phase behavior is a fascinating phenomenon where a sequence of phase transitions upon cooling does not follow the usual progression toward higher order. A reentrant nematic (Nre) phase, for example, appears at a lower temperature than a more ordered smectic phase, leading to a phase sequence such as N → SmA → Nre on cooling.

This behavior is frequently observed in mixtures of polar liquid crystals, particularly those containing terminal cyano (-CN) groups. The formation of the reentrant nematic phase is often explained by the frustration of molecular packing. In the smectic A phase of such polar compounds, the molecules tend to form antiparallel pairs due to strong dipole-dipole interactions. As the temperature is lowered, the stability of these pairs can change, leading to a situation where the layered smectic structure breaks down, and the system "reenters" the less ordered nematic phase.

Studies on binary mixtures of 4-cyano-4′-octyloxybiphenyl (8OCB) and 4-cyano-4′-hexyloxybiphenyl (6OCB) have thoroughly investigated the reentrant nematic phase. aps.org The addition of 6OCB to 8OCB suppresses the smectic A phase and alters the temperature range of the reentrant nematic phase. The change in birefringence at the SmA → Nre transition decreases as the concentration of 6OCB increases, indicating a weakening of the smectic ordering. aps.org

Table 2: Phase Transition Temperatures for 8OCB / 6OCB Binary Mixtures This table illustrates the reentrant nematic phenomenon in a system analogous to what might be observed with this compound in appropriate mixtures.

| Mole Fraction of 6OCB (x) | N-SmA Transition TNA (°C) | SmA-Nre Transition TAN' (°C) | Reference |

|---|---|---|---|

| 0.0 | 67.0 | - | aps.org |

| 0.1 | 63.5 | 22.0 | aps.org |

| 0.2 | 57.0 | 25.5 | aps.org |

| 0.28 | 48.0 | 48.0 | aps.org |

Note: At x = 0.28, the smectic A phase vanishes.

Role of Intermolecular Interactions in Mesophase Stability and Sequence

The stability and sequence of mesophases exhibited by this compound are governed by a delicate balance of intermolecular interactions. nih.gov Several molecular features are critical in determining the type and thermal stability of the liquid crystal phases formed.

Key factors include:

Polarity and Polarizability : The presence of polar groups, such as the ester linkage (-COO-) in the core of the molecule, and the polarizable phenyl rings contribute significantly to the dipole-dipole interactions and London dispersion forces that stabilize the mesophases. Enhanced polarity or polarizability in the mesogenic core generally leads to more stable liquid crystal phases. nih.gov

Molecular Shape and Aspect Ratio : The elongated, rod-like shape of the molecule is a prerequisite for forming anisotropic liquid crystal phases. The rigid core composed of two phenyl rings connected by an ester group, combined with the flexible octyloxy and pentyl chains, provides the necessary combination of rigidity and flexibility.

π-π Stacking : The aromatic phenyl rings can engage in π-π stacking interactions. These interactions are crucial for the side-by-side association of molecules, which promotes the orientational order found in the nematic phase and the layered arrangements in smectic phases. nih.gov

Van der Waals Forces : The flexible alkyl and alkoxy chains at the ends of the molecule contribute to mesophase stability through weaker van der Waals interactions. The length of these chains influences the aspect ratio of the molecule and can affect the packing efficiency, thereby modulating the transition temperatures and the type of smectic phase formed.

In binary mixtures, these interactions become more complex. The interplay between the interactions of like and unlike molecules can lead to the stabilization of induced phases or the frustration that causes reentrant behavior. For instance, the balance between arene-arene interactions in parallel or antiparallel geometries can determine the preference for an orthogonal smectic A phase versus a tilted smectic C phase. nih.gov

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis (Raman, FTIR)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the conformational dynamics of 4-(Octyloxy)phenyl 4-pentylbenzoate. The spectra are expected to be complex, reflecting the various vibrational modes of the molecule's constituent parts, including the alkyl chains, phenyl rings, and the central ester linkage. nih.gov

In similar benzoate (B1203000) liquid crystals, characteristic vibrational bands are observed. academie-sciences.frresearchgate.net The FTIR spectrum of butyl-p-[p′-n-octyloxy benzoyloxy]benzoate, a related compound, shows prominent bands for the C-H stretching of the alkyl chains (2954, 2921, and 2855 cm⁻¹), the C=O stretching of the ester group (1720 cm⁻¹), and C=C stretching of the aromatic rings (1602 cm⁻¹). academie-sciences.fr The C-O-C stretching of the ether linkage is also identifiable. academie-sciences.fr

For this compound, a similar pattern of vibrational modes is anticipated. The precise frequencies of these modes can be sensitive to the molecular environment and change during phase transitions (e.g., from crystalline to nematic or smectic phases). Temperature-dependent FTIR studies on analogous compounds like 4-cyanophenyl-4'-hexylbenzoate (B13804369) have shown shifts in the absorption bands of key functional groups, indicating changes in intermolecular interactions and ordering. researchgate.net

A detailed assignment of the principal vibrational modes expected for this compound is presented in the table below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Alkyl Chains (Octyl & Pentyl) | C-H Stretching | 2850 - 2960 | FTIR, Raman |

| Aromatic Rings | C-H Stretching | 3000 - 3100 | FTIR, Raman |

| Aromatic Rings | C=C Stretching | 1580 - 1610 | FTIR, Raman |

| Ester Group | C=O Stretching | 1715 - 1735 | FTIR |

| Ether Linkage | C-O-C Asymmetric Stretching | 1240 - 1260 | FTIR |

| Ether Linkage | C-O-C Symmetric Stretching | 1020 - 1080 | FTIR |

This table is based on typical values for phenyl benzoate and related liquid crystalline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

The ¹H NMR spectrum would feature distinct signals for the aromatic protons, with those on the two phenyl rings appearing in the range of δ 6.8-8.2 ppm. The protons of the octyloxy and pentyl chains would resonate in the upfield region (δ 0.8-4.0 ppm). The methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) is expected to be the most deshielded of the alkyl protons.

The ¹³C NMR spectrum would provide further structural confirmation, with the carbonyl carbon of the ester group appearing significantly downfield (around δ 165 ppm). The aromatic carbons would resonate between δ 114-155 ppm, and the aliphatic carbons of the alkyl chains would be found in the δ 14-70 ppm range.

A table of predicted ¹H and ¹³C NMR chemical shifts for key structural units of this compound is provided below, based on analogous structures.

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 6.8 - 8.2 |

| -OCH₂- (Octyloxy) | 3.9 - 4.1 |

| -CH₂- (Pentyl, adjacent to ring) | 2.6 - 2.8 |

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 164 - 166 |

| Aromatic C-O | 150 - 155 |

| Other Aromatic C | 114 - 132 |

| -OCH₂- (Octyloxy) | 68 - 70 |

These tables are based on data from homologous series and related phenyl benzoate compounds.

X-ray Diffraction (XRD) Studies of Crystalline and Mesophase Structures

X-ray diffraction is the definitive technique for determining the phase structures and molecular arrangements in the condensed states of this compound. In calamitic liquid crystals, XRD patterns reveal the nature of the ordering, distinguishing between the short-range order of nematic phases and the layered structures of smectic phases. nih.govtandfonline.com

For a smectic phase, the XRD pattern would typically show a sharp, low-angle reflection corresponding to the smectic layer spacing (d), and a diffuse wide-angle reflection related to the average distance between molecules within a layer. rsc.org The nature of the smectic phase (e.g., Smectic A, Smectic C) can be inferred from the texture observed under a polarizing microscope and the details of the XRD pattern. tandfonline.comlookchem.com

In the smectic phases of similar 4-alkoxyphenyl 4-alkylbenzoates, the molecules arrange themselves in layers. The thickness of these layers, determined from the low-angle XRD reflections, provides insight into the molecular packing. tandfonline.comrsc.org The layer spacing can be compared to the calculated molecular length to determine if the layers are interdigitated or monolayered. For many calamitic liquid crystals, a monolayer (SmA₁) or a partially interdigitated bilayer (SmA₂) arrangement is common. The flexible alkyl and alkoxy chains play a crucial role in mediating these layered structures. mdpi.com

While this compound does not possess strongly interacting groups like cyano or carboxyl groups that lead to strong, well-defined dimers, weaker intermolecular interactions still govern the molecular association. researchgate.net In many liquid crystal systems, including those with phenyl benzoate cores, there is a tendency for antiparallel association of molecules to minimize the net dipole moment and optimize packing. rsc.org These associations, sometimes referred to as "dimeric units" in a broader sense, are driven by a combination of van der Waals forces and electrostatic interactions between the polarizable aromatic cores. The absence of strong, specific contacts like cyano-cyano interactions means that the associations are more dynamic and less localized than in strongly polar liquid crystals.

Examination of Molecular Geometry and Conformational States

Computational studies on phenyl benzoate indicate that the dihedral angles between the phenyl rings and the ester plane are non-zero to relieve steric hindrance. researchgate.net The flexible octyloxy and pentyl chains can adopt numerous conformations. In the ordered liquid crystalline phases, these chains tend to be in a more extended, all-trans-like conformation to facilitate anisotropic packing, though some degree of conformational disorder is always present and increases with temperature. researchgate.net The balance between the rigidity of the aromatic core and the flexibility of the terminal chains is a key determinant of the mesophase behavior and transition temperatures of this class of liquid crystals. nih.govlookchem.com

Computational and Theoretical Investigations of Molecular and Electronic Structures

Density Functional Theory (DFT) for Molecular Optimization and Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and various properties of liquid crystal molecules.

The electronic properties of 4-(Octyloxy)phenyl 4-pentylbenzoate have been explored using DFT calculations, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trglobalresearchonline.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. globalresearchonline.net A smaller energy gap generally implies higher reactivity. globalresearchonline.net

Natural Bond Orbital (NBO) analysis is another crucial technique used to study charge transfer and intramolecular interactions. dergipark.org.trconicet.gov.ar It examines the delocalization of electron density between filled and vacant orbitals, providing a measure of hyperconjugative interactions and the stability of the molecular structure. dergipark.org.trconicet.gov.ar For molecules like this compound, NBO analysis can elucidate the interactions that stabilize the elongated molecular shape, which is essential for the formation of liquid crystal phases. conicet.gov.ar

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. researchgate.net | Indicates molecular reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

| NBO Analysis | Analyzes charge delocalization and intramolecular bonding. | Reveals stabilizing hyperconjugative interactions within the molecule. conicet.gov.ar |

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a detailed assignment of the observed spectral bands can be achieved. researchgate.net These calculations help to confirm the molecular structure and provide insights into the forces between atoms within the molecule. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other theoretical approximations.

DFT calculations can predict key electrical properties, such as the molecular dipole moment and polarizability. These properties are fundamental to the dielectric anisotropy and optical birefringence of the liquid crystal, which are crucial for display applications. The predicted values offer a theoretical basis for understanding how the molecular structure gives rise to the macroscopic electrical and optical properties of the material.

Table 2: Predicted Electrical Properties from DFT Calculations

| Property | Description | Importance in Liquid Crystals |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences dielectric anisotropy and response to electric fields. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an electric field. | Determines the refractive indices and birefringence of the material. |

| Hyperpolarizability (β) | A measure of the nonlinear optical response of the molecule. | Relevant for applications in nonlinear optics. |

Theoretical Approaches for Orientational Order Parameters

The defining characteristic of a nematic liquid crystal is the long-range orientational order of its constituent molecules. This order is quantified by the orientational order parameter, typically denoted as S. ulisboa.pt Theoretical models are essential for understanding and predicting this parameter. researchgate.nettandfonline.com

The most well-known is the Maier-Saupe mean-field theory, which describes the nematic-isotropic phase transition. ox.ac.ukox.ac.uk This theory considers the anisotropic van der Waals forces between the rod-like molecules as the driving force for orientational ordering. ox.ac.uk The theory predicts how the order parameter S, which ranges from 0 in the isotropic liquid to a value approaching 1 for a perfectly ordered system, changes with temperature. ox.ac.ukinfn.it More advanced theoretical approaches may incorporate biaxiality or go beyond the mean-field approximation to provide a more accurate description of the ordering in liquid crystals like this compound. researchgate.netodu.edu

Theoretical Fitting of Birefringence Values (Haller's Extrapolated Method)

Birefringence (Δn) is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices and is a key property of liquid crystals for optical applications. researchgate.net Birefringence is directly proportional to the orientational order parameter S. icm.edu.pl

Haller's extrapolated method is a widely used empirical technique to determine the order parameter from birefringence measurements. icm.edu.pltandfonline.com The method is based on the following relationship:

Δn = Δn₀ * S = Δn₀ * (1 - T/T_c)^β

where Δn₀ is the extrapolated birefringence at absolute zero (perfect order), T is the absolute temperature, T_c is the nematic-isotropic transition temperature, and β is a material-dependent exponent. tandfonline.comoptica.org By fitting experimental birefringence data at different temperatures to this equation, one can determine the values of Δn₀ and β. tandfonline.com This allows for the calculation of the order parameter S across the temperature range of the nematic phase and provides a valuable link between a macroscopic optical property and the microscopic molecular order. researchgate.neticm.edu.pl

Quantum Chemical Studies of Nonlinear Optical (NLO) and Electronic Molecular Parameters

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific quantum chemical studies focused on the nonlinear optical (NLO) and detailed electronic molecular parameters of the compound this compound. While this molecule is recognized as a component in liquid crystal mixtures, dedicated computational and theoretical investigations into its intrinsic NLO properties and electronic structure appear to be unavailable in the public domain.

Research in the field of materials science often involves computational studies, such as those based on Density Functional Theory (DFT), to predict and understand the properties of liquid crystals. arxiv.orgjnanoworld.com These studies typically calculate key electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. nih.gov Such calculations provide insights into the chemical reactivity, kinetic stability, and potential for intramolecular charge transfer within a molecule. nih.gov

Furthermore, quantum chemical calculations are instrumental in determining NLO properties, including polarizability (α) and first-order hyperpolarizability (β). nih.gov These parameters are crucial for identifying materials with potential applications in optoelectronic devices. nih.govdtic.mil The investigation of NLO properties in nematic liquid crystals is an active area of research, with techniques like the Z-scan method being employed to measure nonlinear absorption and refraction. tandfonline.comucf.edu

Theoretical studies on related homologous series, such as other alkoxy benzoates, have been conducted to understand structure-property relationships. researchgate.net These studies correlate molecular geometry and electronic distribution with observed mesomorphic and optical behaviors. mdpi.com However, direct theoretical data and detailed research findings for this compound remain un-reported in the available literature.

Consequently, the generation of detailed data tables and an in-depth discussion of the research findings for the NLO and electronic molecular parameters of this compound, as requested, cannot be fulfilled at this time due to the lack of specific published research on this particular compound.

Electro Optical Performance and Optoelectronic Applications

Dielectric Properties and Anisotropy Characterization

The dielectric properties of a liquid crystal are crucial for its application in display devices, as they determine how the material responds to an electric field. The anisotropy of these properties is fundamental to the operation of most liquid crystal displays (LCDs).

Static and Dynamic Dielectric Permittivity Measurements

The dielectric permittivity of a liquid crystal is a measure of its ability to store electrical energy in an electric field. In liquid crystals, this property is anisotropic, meaning it has different values when measured parallel (ε∥) and perpendicular (ε⊥) to the director, which is the average direction of the long molecular axes. The difference between these two values is the dielectric anisotropy (Δε = ε∥ - ε⊥).

For a liquid crystal like 4-(Octyloxy)phenyl 4-pentylbenzoate to be useful in a conventional twisted nematic (TN) or in-plane switching (IPS) display, it would typically need to exhibit a positive or negative dielectric anisotropy, respectively. Static dielectric permittivity is measured at low frequencies, while dynamic measurements across a range of frequencies can reveal information about molecular relaxation processes.

Despite a thorough search, no specific experimental data for the static or dynamic dielectric permittivity of this compound could be located.

AC Conductivity Studies

AC conductivity measurements in liquid crystals provide insights into the movement of ions and the material's purity. High ionic conductivity can degrade the performance of an LCD by screening the applied electric field and reducing the device's voltage holding ratio.

Studies of AC conductivity as a function of frequency and temperature are important for assessing the long-term stability and performance of a liquid crystal material in a device.

No specific data on the AC conductivity of this compound was found in the reviewed sources.

Optical Properties: Birefringence, Refractive Index, and Temperature Gradients

The optical properties of a liquid crystal, particularly its birefringence, are fundamental to its ability to modulate light.

Birefringence (Δn) is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director (Δn = ne - no). This property is essential for creating the phase difference between light waves that allows for the control of light transmission through polarizers in an LCD. The values of ne and no, and consequently Δn, are dependent on the wavelength of light and the temperature of the material.

Specific values for the refractive indices (ne and no) and the birefringence (Δn) of this compound, as well as their dependence on temperature, are not available in the public literature reviewed.

Electro-Optical Switching Characteristics

The electro-optical switching characteristics of a liquid crystal determine the performance of a display device, including its operating voltage and response speed.

Threshold Voltage Determination

The threshold voltage (Vth) is the minimum voltage required to initiate the reorientation of the liquid crystal molecules in an electric field. It is a critical parameter for the design of low-power displays. The threshold voltage is related to the elastic constants of the liquid crystal and its dielectric anisotropy.

No experimental data for the threshold voltage of this compound could be identified.

Response Time Analysis in Liquid Crystal Devices

The response time of a liquid crystal device is the time it takes for the liquid crystal molecules to switch between the "on" and "off" states when a voltage is applied or removed. It is typically characterized by the rise time (the time to switch on) and the decay time (the time to switch off). Fast response times are crucial for preventing motion blur in video applications. The response time is influenced by the viscoelastic properties of the liquid crystal, the cell gap, and the applied voltage.

No specific measurements of the response time of this compound in a liquid crystal device were found.

Integration in Display Technologies and Optical Electronics

Utilization in Liquid Crystal Displays (LCDs)

Liquid crystals are the foundational materials for Liquid Crystal Displays (LCDs). Compounds with a nematic liquid crystal phase, such as those in the phenyl benzoate (B1203000) class, are particularly suitable for these applications. ossila.comossila.comossila.com The principle of an LCD relies on the ability of liquid crystal molecules to align themselves in response to an applied electric field, thereby controlling the passage of light. While specific performance data for this compound within an LCD matrix is not detailed in the available research, its chemical structure is characteristic of materials used in liquid crystal mixtures for displays. mdpi.comgoogle.comgoogle.com The ester group within its structure is a common feature in liquid crystals that provides a suitable dipole moment for electro-optical switching. mdpi.com

Potential in Optical Electronics

The application of liquid crystals extends to various optical electronic devices. ossila.com The ability to modulate light by altering the orientation of liquid crystal molecules is a key principle in components like optical switches, modulators, and shutters. As a nematic liquid crystal, this compound is a candidate material for such applications. ossila.comossila.com Its performance in these devices would be determined by properties such as its dielectric anisotropy, birefringence, and response time, though specific research detailing these parameters for this compound is limited.

Applications in Reflective LCoS Panels

Liquid Crystal on Silicon (LCoS) is a reflective display technology that uses a liquid crystal layer on top of a silicon backplane. This technology is employed in projectors and other specialized display systems. While various nematic liquid crystals are utilized in LCoS panels, specific studies detailing the integration or performance of this compound in this technology are not prominently available in the reviewed literature.

Photoluminescence Properties for Optoelectronic Applications

Photoluminescence is the emission of light from a material that has absorbed photons. In some optoelectronic applications, liquid crystals can act as a host medium for luminescent guest molecules (luminophores). ossila.com For instance, the related compound 4-Pentylphenyl 4-methoxybenzoate (B1229959) can serve as a host for luminophores, aligning the guest molecules to enhance their light-emitting properties. ossila.com However, specific research into the intrinsic photoluminescent properties of this compound or its use as a host material is not found in the available scientific literature.

Compound Properties Table

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 50649-64-4 | chemscene.comalfa-chemistry.com |

| Molecular Formula | C₂₆H₃₆O₃ | chemscene.com |

| Molecular Weight | 396.56 g/mol | chemscene.com |

| Purity | ≥97% | chemscene.com |

| Topological Polar Surface Area | 35.53 Ų | chemscene.com |

| LogP | 7.3778 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 14 | chemscene.com |

Supramolecular Assemblies and Functional Material Systems

Fabrication and Characterization of Polymer-Dispersed Liquid Crystals (PDLCs)

Polymer-dispersed liquid crystals (PDLCs) are composite materials where micron-sized droplets of a liquid crystal, such as 4-(Octyloxy)phenyl 4-pentylbenzoate, are dispersed within a polymer matrix. gedik.edu.tr These materials are of significant interest for their application in electro-optical devices like switchable windows, light shutters, and high-resolution displays. gedik.edu.tr The fabrication of PDLC films can be achieved through several methods, including polymerization-induced phase separation (PIPS), solvent-induced phase separation (SIPS), and thermally-induced phase separation (TIPS). gedik.edu.trmdpi.com

The PIPS method is widely used due to its relative simplicity and speed, involving a UV curing process. mdpi.com In this technique, a homogeneous mixture of a prepolymer and the liquid crystal is exposed to UV radiation, which induces polymerization and subsequent phase separation of the liquid crystal into droplets. The intensity of the UV light is a critical parameter that significantly affects the electro-optical properties of the resulting PDLC film by influencing the size of the polymer network pores. mdpi.com

The SIPS method involves dissolving a polymer and the liquid crystal in a common solvent, followed by the evaporation of the solvent. The rate of solvent evaporation is a key factor in determining the morphology of the PDLC film; a slow evaporation rate leads to larger liquid crystal droplets, while a fast rate results in a greater number of smaller droplets. gedik.edu.tr Thermoplastic polymers are often used in this method. gedik.edu.tr

The characterization of PDLC films involves analyzing their electro-optical properties and morphology. Key parameters include the threshold and saturation voltages, contrast ratio, and response times (rise and decay times). researchgate.net The morphology, specifically the size and distribution of the liquid crystal droplets within the polymer matrix, is typically examined using scanning electron microscopy (SEM). gedik.edu.trresearchgate.net This is often done after immersing the PDLC sample in a solvent like cyclohexane (B81311) to remove the liquid crystal molecules, revealing the porous polymer network. mdpi.com The electro-optical properties are intrinsically linked to the morphology; for instance, a reducing morphology with well-distributed small holes of liquid crystal droplets can lead to a higher driving voltage and contrast ratio. researchgate.net

The performance of PDLCs is influenced by several factors, including the chemical structure of the curable monomers, the composition ratio of the components, and the refractive index of the polymer network. researchgate.net For example, decreasing the ratio of certain monomers can influence the microstructure and refractive index of the polymer network. researchgate.net

Composites with Nanoparticles and Their Enhanced Electro-Optical and Thermodynamic Properties

The incorporation of nanoparticles into this compound-based systems can significantly enhance their electro-optical and thermodynamic properties.

The integration of metal oxide nanoparticles, such as titanium dioxide (TiO2), into materials can lead to notable changes in their properties. nih.gov While direct studies on the integration of TiO2 NPs with this compound are not prevalent in the provided results, the general effects of TiO2 NPs on various systems can offer valuable insights. TiO2 NPs are widely used as a UV attenuator in products like sunscreens. nih.gov Research has shown that TiO2 NPs can induce changes in the morphological and biochemical parameters of plants. nih.gov For example, treatment of plants with TiO2 NPs has been observed to alter the diameter of vascular bundles and increase the number of scattered vascular bundles. nih.gov

Application as Crystallization Templates and for Phase Separation in Organic Electronic Blends

The self-assembling nature of liquid crystals like this compound allows them to act as templates for controlling the crystallization and phase separation in organic electronic blends. This is particularly relevant in the field of organic semiconductors, where the performance of devices is highly dependent on the morphology and molecular ordering of the active materials. nih.gov

By blending this compound with an organic semiconductor, the liquid crystal can guide the assembly of the semiconductor molecules into well-defined structures during processing. This templating effect can lead to enhanced charge carrier mobility and improved device efficiency in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The liquid crystal phase provides an anisotropic environment that can induce a preferred orientation in the semiconductor component, which is often difficult to achieve through conventional processing methods.

The phase separation behavior in these blends is critical. The miscibility of the liquid crystal and the organic semiconductor, as well as the processing conditions (e.g., temperature, solvent evaporation rate), will dictate the final morphology. Controlled phase separation can lead to the formation of desirable structures, such as interconnected domains of the semiconductor within the liquid crystal matrix, which is beneficial for charge transport.

Controlled Supramolecular Assembly Mechanisms

The controlled assembly of molecules into well-defined, functional supramolecular structures is a key area of research. In the case of this compound, its molecular design, featuring a rigid core and flexible alkyl chains, facilitates its self-assembly into various liquid crystalline phases.

The mechanisms driving this assembly are primarily non-covalent interactions, such as van der Waals forces, π-π stacking between the aromatic rings, and dipole-dipole interactions. The interplay of these forces, along with the molecular geometry, dictates the type of liquid crystal phase that is formed (e.g., nematic, smectic).

Recent research in supramolecular chemistry has demonstrated sophisticated control over the assembly of complex, interlocked molecular architectures. For example, the synthesis of a ditopic interlocked building block and its self-assembly into a cyclic dimer has been reported. rsc.org This assembly was driven by positive cooperativity in hydrogen bonding. rsc.org The disassembly of such structures could be controlled by changing the solvent polarity or through chemical reactions that alter the recognition sites. rsc.org

These principles of controlled supramolecular assembly can be applied to systems containing this compound. By modifying the molecular structure or introducing specific interacting molecules, it is possible to direct the self-assembly process to achieve desired architectures and functionalities. For instance, the introduction of hydrogen bonding moieties could lead to the formation of more ordered smectic phases or even columnar structures, which could have applications in areas such as ion transport or as templates for the growth of inorganic materials.

Biological Interactions and Pharmacological Relevance Research Oriented

Investigation of Interactions with Biological Membranes

To understand the potential biological activity of 4-(Octyloxy)phenyl 4-pentylbenzoate, initial research would need to focus on its interaction with cell membranes. As a lipophilic molecule, it is predicted to readily partition into lipid bilayers. Studies using model membrane systems, such as liposomes or supported lipid bilayers, would be essential to characterize the nature and extent of this interaction. Techniques like differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and fluorescence spectroscopy could provide insights into how the compound affects membrane fluidity, permeability, and phase behavior.

Modulation of Drug Transport Systems through P-glycoprotein Interactions

P-glycoprotein (P-gp) is a critical efflux transporter that plays a significant role in drug absorption, distribution, and elimination. bioivt.com Many xenobiotics can interact with P-gp, either as substrates, inhibitors, or inducers. To determine if this compound modulates P-gp, in vitro assays using cell lines that overexpress this transporter, such as Caco-2 or specific cancer cell lines, would be required. nih.gov These assays typically measure the transport of a known P-gp substrate in the presence and absence of the test compound. Structure-activity relationship (SAR) studies of other phenyl benzoate (B1203000) derivatives suggest that lipophilicity and the presence of specific functional groups can influence P-gp interactions. nih.govnih.gov

Enzyme Inhibition Studies, focusing on Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) enzyme system is the primary pathway for the metabolism of most drugs and other foreign compounds. nih.govnih.gov Inhibition of CYP enzymes can lead to significant drug-drug interactions. nih.gov To assess the potential of this compound to inhibit these enzymes, in vitro studies using human liver microsomes or recombinant CYP isoforms are necessary. These studies would involve incubating the compound with specific CYP substrates and measuring the formation of their metabolites. The determination of IC50 values would quantify the inhibitory potency.

Implications for Pharmacokinetics and Toxicology Research

The physicochemical properties of this compound, such as its predicted high lipophilicity, suggest that its pharmacokinetic profile would be characterized by good absorption after oral administration, extensive distribution into tissues, and likely metabolism by hepatic enzymes. However, without experimental data, its absorption, distribution, metabolism, and excretion (ADME) properties remain speculative. Toxicological studies, including cytotoxicity assays in various cell lines and in vivo studies in animal models, would be essential to determine its safety profile. Nematic liquid crystals, as a class, have been investigated for their potential toxicity, with some compositions showing little to no adverse effects on living cells. google.com

Potential Role in Advanced Drug Delivery System Design

Liquid crystals, in general, have been explored for their potential in advanced drug delivery systems. Their unique properties, such as the ability to form various mesophases, can be harnessed to encapsulate and control the release of therapeutic agents. Liposomal formulations are a well-established drug delivery platform, and the incorporation of compounds like this compound into the lipid bilayer could potentially modify the vesicle's stability, drug-loading capacity, and release kinetics. nih.gov However, the development of such a system would require extensive formulation and characterization studies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-(Octyloxy)phenyl 4-pentylbenzoate to ensure high yield and purity?

- Methodological Answer : The compound can be synthesized via esterification between 4-(octyloxy)phenol and 4-pentylbenzoyl chloride under reflux in anhydrous conditions, using a catalyst like DMAP (4-dimethylaminopyridine). Purification is typically achieved via recrystallization from a non-polar solvent (e.g., hexane or ethyl acetate). Ensure strict temperature control during synthesis to avoid side reactions. Post-synthesis, validate purity using HPLC and confirm structural integrity via NMR and FT-IR spectroscopy. Storage in sealed, light-resistant containers at 2–8°C is critical to prevent degradation .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of alkyl chains (C8 and C5) and ester linkages.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify ester carbonyl (C=O) stretches (~1720 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurity profiling.

- Cross-reference data with literature values to resolve discrepancies in spectral interpretations .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use engineering controls (e.g., fume hoods) to minimize inhalation of dust. Wear nitrile gloves (EN374-compliant), safety goggles, and lab coats. Avoid skin contact, as reactivity data are incomplete . In case of spills, use inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste channels. Regularly monitor storage conditions to prevent container degradation .

Advanced Research Questions

Q. How can researchers address gaps in toxicological and ecological data for this compound?

- Methodological Answer : Design tiered toxicity assays:

- In vitro studies : Use human cell lines (e.g., HepG2) to assess acute cytotoxicity (MTT assay) and genotoxicity (Comet assay).

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to evaluate aquatic toxicity.

- Degradation studies : Investigate hydrolytic stability under varying pH and UV exposure to model environmental persistence .

Q. What experimental strategies can resolve contradictions in reported stability data for liquid crystal derivatives like this compound?

- Methodological Answer : Conduct controlled stability studies under:

- Thermal stress : Use differential scanning calorimetry (DSC) to monitor phase transitions and decomposition temperatures.

- Oxidative stress : Expose the compound to ozone or hydroxyl radicals in a reaction chamber, analyzing products via GC-MS.

- Long-term storage : Compare freshly synthesized batches with aged samples (stored >6 months) using FT-IR and XRD to detect structural changes .

Q. How can molecular dynamics (MD) simulations improve the design of liquid crystal phases in this compound?

- Methodological Answer : Use all-atom MD simulations to model:

- Chain alignment : Simulate temperature-dependent conformational changes in the octyloxy and pentyl chains.

- Interfacial interactions : Study adsorption behavior on silica or polymer surfaces (relevant for display technologies).

- Validate simulations with experimental XRD and polarizing microscopy data to refine force field parameters .

Q. What advanced spectroscopic methods can elucidate surface adsorption mechanisms of this compound in indoor environments?

- Methodological Answer : Employ:

- Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : To map surface adsorption on materials like drywall or PVC.

- Sum Frequency Generation (SFG) Spectroscopy : To probe orientation-specific interactions at air-surface interfaces.

- In situ Raman microscopy : To monitor real-time degradation under controlled humidity and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.